3-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
Description
3-Chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a synthetic small molecule characterized by a benzamide core with a 3-chloro substituent. The compound features a sulfonamide linkage connecting the benzamide to a piperidine ring, which is further substituted with a pyridin-3-yl group.
Properties
IUPAC Name |
3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c24-19-7-3-5-17(15-19)23(28)26-20-9-11-21(12-10-20)31(29,30)27-14-2-1-8-22(27)18-6-4-13-25-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNBJRQDBUKZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an amine under dehydrating conditions.
Introduction of the Sulfonylphenyl Group: The sulfonylphenyl group can be introduced through a sulfonation reaction, where the benzamide is treated with a sulfonyl chloride derivative.
Attachment of the Pyridinylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylphenylbenzamide is reacted with 2-pyridin-3-ylpiperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for better control over reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Glycine Transporter Inhibition
One of the primary applications of this compound is as an inhibitor of glycine transporter 1 (GlyT1). Research has demonstrated that modifications to the chemical structure can enhance the inhibitory activity against GlyT1, which is implicated in various neurological disorders, including schizophrenia. For instance, a related compound was shown to have an IC50 value of 1.8 nM, indicating potent inhibitory effects . This suggests that derivatives of 3-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide could be developed for therapeutic use in managing schizophrenia.
Anticancer Activity
Emerging studies indicate that compounds with similar structural features exhibit anticancer properties. The sulfonamide group is known for its ability to interfere with cancer cell proliferation. A study found that sulfonamides can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar activity . Further investigations into its mechanism of action could reveal its potential as a chemotherapeutic agent.
Case Study: Neuropharmacological Effects
In a recent study focusing on neuropharmacological effects, compounds derived from similar structures were evaluated for their ability to modulate neurotransmitter systems. The results indicated that these compounds could significantly alter glycinergic transmission, which is crucial for maintaining neurological balance . This reinforces the potential application of this compound in treating conditions characterized by neurotransmitter dysregulation.
Case Study: Antiviral Properties
Another area of interest is the antiviral activity of sulfonamide derivatives. Research has shown that certain sulfonamides can inhibit viral replication by targeting viral envelope proteins . Given the structural similarities, it would be prudent to investigate whether this compound exhibits any antiviral properties against emerging viral pathogens.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituent positions, heterocyclic systems, and functional groups. Key comparisons include:
a) 4-Chloro-N-(3-Methoxypropyl)-N-[(3S)-1-(2-Phenylethyl)piperidin-3-yl]benzamide ()
- Structural Differences :
- Chloro Position : 4-chloro (vs. 3-chloro in the target compound).
- Piperidine Substituents : Methoxypropyl and phenylethyl groups (vs. pyridin-3-yl).
- Stereochemistry : (3S)-configured piperidine.
- Bulky phenylethyl and methoxypropyl groups increase lipophilicity but reduce solubility compared to the pyridinyl group .
b) BB02030: 4-(Piperidine-1-Sulfonyl)-N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide ()
- Structural Differences :
- Additional piperidine-1-sulfonyl group on the benzamide.
- Molecular formula: C28H32N4O5S2 (MW: 568.7 g/mol).
- Implications :
c) Compound 1x from
- Structure : Features a benzo[5,6]cyclohepta[1,2-b]pyridine core.
- Key Data :
- Melting point: 130.5–133.0 °C.
- Yield: 96% (indicative of efficient synthesis).
Biological Activity
3-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.91 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Recent studies have indicated that compounds containing sulfonamide moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells by activating specific apoptotic pathways and inhibiting cell proliferation markers like cyclin D1 and CDK4 .
The mechanism of action for this compound primarily involves the inhibition of key signaling pathways associated with cancer progression. It has been observed to inhibit the activity of several kinases involved in cellular proliferation and survival, such as the RET kinase pathway, which is crucial for certain types of cancers . Additionally, the presence of the pyridine ring contributes to its ability to interact with biological macromolecules, enhancing its therapeutic potential.
Study 1: RET Kinase Inhibition
In a recent study focusing on RET kinase inhibitors, compounds structurally related to this compound were synthesized and evaluated. The results indicated that these compounds exhibited moderate to high potency in ELISA-based kinase assays, effectively inhibiting RET activity in both molecular and cellular contexts . This suggests that the compound may be a viable candidate for further development as an anticancer agent targeting RET-driven tumors.
Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of sulfonamide derivatives. The study revealed that compounds with similar structures displayed significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways . This highlights the potential dual action of this compound as both an anticancer and antimicrobial agent.
Data Table: Biological Activities Summary
Q & A
Q. How can researchers validate the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Dose Escalation : Administer 5–50 mg/kg orally to rats; measure (≥2 µg/mL) and bioavailability (>40%) .
- Tissue Penetration : Use LC-MS/MS to quantify concentrations in lung (>4 µg/g) and brain (>0.5 µg/g) tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
